Cas no 78881-21-7 (4-Amino-3-methylbenzonitrile)

4-Amino-3-methylbenzonitrile structure
4-Amino-3-methylbenzonitrile structure
Nombre del producto:4-Amino-3-methylbenzonitrile
Número CAS:78881-21-7
MF:C8H8N2
Megavatios:132.162521362305
MDL:MFCD02093969
CID:60037
PubChem ID:7010316

4-Amino-3-methylbenzonitrile Propiedades químicas y físicas

Nombre e identificación

    • 4-Amino-3-methylbenzonitrile
    • 4-Amino-m-tolunitrile~4-Cyano-o-toluidine
    • 2-Amino-5-cyanotoluene
    • 3-methyl-4-aminobenzonitrile
    • 4-Amino-3-methyl-benzonitril
    • 4-amino-3-methyl-benzonitrile
    • 4-Amino-m-toluylsaeurenitril
    • 4-Cyano-2-methylaniline
    • 4-Cyano-o-toluidine
    • Butyraldehyde
    • p-cyanotoluidine
    • m-Tolunitrile,4-amino- (6CI)
    • 4-AMINO-M-TOLUNITRILE
    • Benzonitrile, 4-amino-3-methyl-
    • PubChem4667
    • 4-Cyano-2-methyianiline
    • 2-Methyl-4-Cyanoaniline
    • KSC497Q7B
    • 4-amino-5-methyl-benzonitrile
    • 4-Amino-3-methyl benzonitrile
    • MBZDCUMFFPWLTJ-UHFFFAOYSA-N
    • 4-amino-3-methylbenzenecarbonitrile
    • A839522
    • FT-0617499
    • CL8203
    • AM20041177
    • 78881-21-7
    • AS-45999
    • AC-5205
    • 4-Amino-3-methylbenzonitrile, AldrichCPR
    • SCHEMBL627108
    • DTXSID80426623
    • AKOS009159042
    • EN300-108962
    • MFCD02093969
    • CS-W011091
    • BP-12799
    • SY008263
    • A9884
    • 4-azanyl-3-methyl-benzenecarbonitrile
    • J-514368
    • 4-Amino-3-methylbenzonitrile (ACI)
    • m-Tolunitrile, 4-amino- (6CI)
    • DB-011119
    • MDL: MFCD02093969
    • Renchi: 1S/C8H8N2/c1-6-4-7(5-9)2-3-8(6)10/h2-4H,10H2,1H3
    • Clave inchi: MBZDCUMFFPWLTJ-UHFFFAOYSA-N
    • Sonrisas: N#CC1C=C(C)C(N)=CC=1
    • Brn: 3235728

Atributos calculados

  • Calidad precisa: 132.06900
  • Masa isotópica única: 132.068748264g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 10
  • Cuenta de enlace giratorio: 0
  • Complejidad: 156
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 1
  • Recuento de constructos de variantes mutuas: nothing
  • Superficie del Polo topológico: 49.8
  • Carga superficial: 0

Propiedades experimentales

  • Color / forma: Yellow powder.
  • Denso: 1.1
  • Punto de fusión: 91.0 to 95.0 deg-C
  • Punto de ebullición: 304.5±30.0 °C at 760 mmHg
  • Punto de inflamación: 138.0±24.6 °C
  • índice de refracción: 1.575
  • PSA: 49.81000
  • Logp: 2.03008
  • Sensibilidad: Sensitive to air
  • Disolución: Insoluble in water.

4-Amino-3-methylbenzonitrile Información de Seguridad

4-Amino-3-methylbenzonitrile Datos Aduaneros

  • Código HS:2926909090
  • Datos Aduaneros:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

4-Amino-3-methylbenzonitrile PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-108962-5.0g
4-amino-3-methylbenzonitrile
78881-21-7 95%
5g
$37.0 2023-06-10
Enamine
EN300-108962-25.0g
4-amino-3-methylbenzonitrile
78881-21-7 95%
25g
$133.0 2023-06-10
Enamine
EN300-108962-0.5g
4-amino-3-methylbenzonitrile
78881-21-7 95%
0.5g
$19.0 2023-10-27
Enamine
EN300-108962-10.0g
4-amino-3-methylbenzonitrile
78881-21-7 95%
10g
$67.0 2023-06-10
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L17868-5g
4-Amino-3-methylbenzonitrile, 98%
78881-21-7 98%
5g
¥6482.00 2023-02-25
Chemenu
CM118274-25g
4-Amino-3-methylbenzonitrile
78881-21-7 95%+
25g
$180 2024-07-23
abcr
AB252184-5 g
4-Amino-3-methylbenzonitrile, 95%; .
78881-21-7 95%
5 g
€161.00 2023-07-20
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
A2107-1G
4-Amino-3-methylbenzonitrile
78881-21-7 >97.0%(GC)
1g
¥115.00 2024-04-16
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A2107-5g
4-Amino-3-methylbenzonitrile
78881-21-7 96.0%(GC&T)
5g
¥990.0 2022-05-30
abcr
AB252184-25 g
4-Amino-3-methylbenzonitrile; 95%
78881-21-7
25g
€266.00 2023-02-05

4-Amino-3-methylbenzonitrile Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Solvents: Dimethylformamide ;  30 min, 250 °C
Referencia
Synthesis of new cyano-substituted analogues of Troeger's bases from bromo-derivatives. A stereochemical dependence of long-range (nJHH, n = 4, 5, and 6) proton-proton and proton-carbon (nJCH, n = 1, 2, 3, 4, and 5) coupling constants of these compounds
Dusso, Diego; Ramirez, Cristina; Parise, Alejandro; Lanza, P.; Vera, D. Mariano; et al, Magnetic Resonance in Chemistry, 2019, 57(7), 423-454

Synthetic Routes 2

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran
1.2 Reagents: Sodium borohydride Catalysts: Palladium Solvents: Tetrahydrofuran
Referencia
One-pot chemoselective reductive alkylation of nitroarenes: a new general method of synthesis of alkylanilines
Bartoli, Giuseppe; Bosco, Marcella; Dal Pozzo, Renato; Petrini, Marino, Tetrahedron, 1987, 43(18), 4221-6

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  8 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
Referencia
Synthesis, insecticidal activities and SAR of novel phthalamides targeting calcium channel
Chen, Youwei; Li, Yuxin; Pan, Li; Liu, Jingbo; Wan, Yingying; et al, Bioorganic & Medicinal Chemistry, 2014, 22(22), 6366-6379

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Iron Solvents: Acetic acid
Referencia
Imidazole moiety replacements in the 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one inhibitors of insulin-like growth factor receptor-1 (IGF-1R) to improve cytochrome P450 profile
Velaparthi, Upender; Liu, Peiying; Balasubramanian, Balu; Carboni, Joan; Attar, Ricardo; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(11), 3072-3076

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Stannous chloride Solvents: Ethanol ;  2 h, reflux; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7, cooled
Referencia
Sulfonamidopyrrolidinone Factor Xa Inhibitors: Potency and Selectivity Enhancements via P-1 and P-4 Optimization
Choi-Sledeski, Yong Mi; McGarry, Daniel G.; Green, Daniel M.; Mason, Helen J.; Becker, Michael R.; et al, Journal of Medicinal Chemistry, 1999, 42(18), 3572-3587

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Sodium carbonate Catalysts: Palladium trifluoroacetate ,  2-[Bis(1,1-dimethylethyl)phosphino]-1-[2-(trimethylsilyl)phenyl]-1H-pyrrole Solvents: N-Methyl-2-pyrrolidone ;  1 min, rt; 16 h, 140 °C; 140 °C → rt
Referencia
Increasing the scope of palladium-catalyzed cyanations of aryl chlorides
Schareina, Thomas; Jackstell, Ralf; Schulz, Thomas; Zapf, Alexander; Cotte, Alain; et al, Advanced Synthesis & Catalysis, 2009, 351(4), 643-648

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate ,  2162103-20-8 Solvents: N-Methyl-2-pyrrolidone ;  16 h, 140 °C
Referencia
Pd-Catalyzed Cyanation of (Hetero)Aryl Halides by Using Biphosphine Ligands
Zhang, Shaoke; Neumann, Helfried; Beller, Matthias, Chemistry - A European Journal, 2018, 24(1), 67-70

4-Amino-3-methylbenzonitrile Raw materials

4-Amino-3-methylbenzonitrile Preparation Products

4-Amino-3-methylbenzonitrile Literatura relevante

  • 1. 209. The search for chemotherapeutic amidines. Part XVIII. Substituted 4,4′-diamidinodiphenylamines
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:78881-21-7)4-Amino-3-methylbenzonitrile
A9884
Pureza:99%
Cantidad:25.0g
Precio ($):247.0